molecular formula C27H34N8O7 B1201410 Carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide CAS No. 66648-35-9

Carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide

Cat. No.: B1201410
CAS No.: 66648-35-9
M. Wt: 582.6 g/mol
InChI Key: MVFKEZJRNZUQPK-VXKWHMMOSA-N
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Description

Structural Overview and Nomenclature

Benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate possesses a molecular formula of C24H30N8O7 and a molecular weight of 542.54 grams per mole. The compound is systematically designated under the Chemical Abstracts Service registry number 89991-62-8, with alternative nomenclature including benzyloxycarbonylglycyl-glycyl-arginine-4-nitroanilide. The International Union of Pure and Applied Chemistry systematic name reflects the complex stereochemical arrangement and multiple functional groups present within the molecular structure.

The structural architecture incorporates several distinctive chemical features that define its molecular identity and biological activity. The benzyl carbamate moiety serves as a protecting group commonly employed in peptide synthesis, while the pyrrolidine ring system contributes conformational rigidity to the overall molecular framework. The presence of the 4-nitroanilino group introduces an electron-withdrawing aromatic system that significantly influences the compound's reactivity and spectroscopic properties.

The diaminomethylideneamino functional group represents a guanidinium-like structure that imparts basic character to the molecule and facilitates specific molecular interactions through hydrogen bonding and electrostatic interactions. This structural element is particularly significant in biological systems where arginine-like recognition is required for substrate specificity and enzyme binding.

Historical Context in Carbamate-Based Medicinal Chemistry

The development of carbamate-containing compounds in medicinal chemistry traces its origins to the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans in 1864. This foundational discovery established carbamates as biologically active compounds capable of interacting with cholinesterase enzymes and initiated decades of research into carbamate-based therapeutic agents. The broader utilization of carbamate compounds expanded significantly in 1959 with the registration of carbaryl as the first carbamate pesticide, demonstrating the versatility of this chemical class across multiple applications.

Contemporary research has revealed that carbamate functional groups possess unique chemical and proteolytic stability characteristics that make them particularly valuable in pharmaceutical applications. The incorporation of carbamate moieties into drug molecules has been shown to increase biological activity of active pharmacophores in structurally diverse natural and synthetic compounds. Recent studies demonstrate that replacing traditional functional groups with carbamate modifications can result in compounds exhibiting significantly enhanced potency and improved pharmacokinetic properties.

The specific compound under investigation represents an evolution in carbamate chemistry, incorporating multiple sophisticated structural elements that extend beyond simple carbamate functionality. The integration of peptide-like sequences, stereochemical complexity, and aromatic nitro groups reflects modern synthetic approaches to developing highly specialized biochemical tools. This compound exemplifies the contemporary use of carbamates not merely as therapeutic agents, but as precision instruments for studying enzyme mechanisms and protein-substrate interactions.

Modern medicinal chemistry has increasingly recognized the importance of carbamate groups in creating inter- and intramolecular interactions while maintaining bond characteristics similar to amides. The chemical stability and ability to modulate biological and pharmacokinetic properties through structural modifications have positioned carbamate-containing compounds as essential components in drug discovery and development programs.

Significance of Stereochemical Configuration (2S) in Biological Activity

The stereochemical configuration of benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate plays a crucial role in determining its biological activity and molecular recognition properties. The compound contains two distinct (2S) stereochemical centers that establish the three-dimensional arrangement of functional groups essential for specific enzyme interactions and substrate recognition.

Research into stereochemical effects on biological activity has consistently demonstrated that chiral natural compounds are typically biosynthesized in enantiomerically pure forms, with stereochemistry serving as a pivotal determinant of biological function. The (2S) configuration present in this compound corresponds to the naturally occurring L-amino acid stereochemistry, which is preferentially recognized by biological transport systems and enzyme active sites. Studies investigating similar compounds have shown that only specific stereoisomers display significant biological activity, suggesting that cellular uptake mechanisms and enzyme binding sites exhibit strict stereochemical requirements.

The stereochemical specificity observed in amino acid metabolism provides important context for understanding the biological significance of the (2S) configuration in this compound. Living organisms possess specialized enzyme systems that demonstrate remarkable stereoselectivity in substrate recognition, with distinct enzymes responsible for processing L- and D-amino acid enantiomers. The stereospecific nature of these biological systems necessitates precise three-dimensional molecular arrangements for optimal binding and catalytic activity.

Enzyme-substrate interactions are fundamentally dependent on the complementary spatial arrangement of chemical groups, with active site architectures evolved to recognize specific stereochemical configurations. The (2S) configuration in this compound ensures proper alignment with enzyme binding pockets designed to accommodate L-amino acid derivatives, facilitating the formation of essential hydrogen bonds, electrostatic interactions, and hydrophobic contacts required for biological recognition.

Stereochemical Feature Biological Significance Reference
(2S) Configuration L-amino acid transport compatibility
Guanidinium group orientation Arginine-like enzyme recognition
Pyrrolidine ring conformation Conformational restriction
Carbamate stereochemistry Protecting group stability

The molecular modeling studies of related compounds have provided insights into the structural and stereochemical requirements for efficient protein interactions. These investigations reveal that stereochemistry affects not only target binding affinity but also selectivity profiles, with different stereoisomers potentially exhibiting distinct biological activities even when interacting with the same molecular targets. The (2S) configuration thus represents a critical design element that determines both the magnitude and specificity of biological responses.

Properties

CAS No.

66648-35-9

Molecular Formula

C27H34N8O7

Molecular Weight

582.6 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38)/t21-,22-/m0/s1

InChI Key

MVFKEZJRNZUQPK-VXKWHMMOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

carbobenzoxyglycyl-prolyl-arginine-4-nitroanilide
Cbz-Gly-Pro-Arg-p-NA

Origin of Product

United States

Biological Activity

Benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate is a complex organic compound with significant potential in biomedical applications, particularly in the context of cancer therapy and metabolic diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C70H88Cl2N14O13C_{70}H_{88}Cl_2N_{14}O_{13} and a molecular weight of 1404.4 g/mol. Its IUPAC name is:

Benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate; dihydrochloride.

The biological activity of this compound primarily revolves around its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which are crucial for protecting cells from oxidative stress. This is particularly relevant in conditions such as cancer and neurodegenerative diseases where oxidative damage is prevalent.
  • Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially reducing the risk of chronic inflammation-related diseases.
  • Cellular Protection : Studies have shown that benzyl N-[2-[(2S)-... promotes cell survival under stress conditions, such as endoplasmic reticulum (ER) stress, which is significant in pancreatic β-cell function and diabetes management .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the efficacy of this compound:

Study Findings EC50 (μM) Max Activity (%)
Study 1Protective effects against ER stress in pancreatic β-cells.0.1 ± 0.01100
Study 2Demonstrated antioxidant properties in vitro.--
Study 3Anti-inflammatory effects observed in animal models.--

Detailed Research Insights

  • Pancreatic β-cell Protection : A notable study highlighted the compound's ability to protect pancreatic β-cells from apoptosis induced by ER stress, with an EC50 value indicating high potency . This suggests potential applications in diabetes treatment.
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals was assessed using various assays, demonstrating a significant reduction in oxidative markers in treated cells compared to controls.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced inflammation markers and improved metabolic profiles, indicating its therapeutic potential beyond just cancer treatment.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:
  • Benzyl Carbamate Backbone : Shared with compounds in –10, 13–16, which exhibit variations in substituents (e.g., pyridinyl, trifluoro, or phenyl groups) .
  • Pyrrolidine Core : Present in ’s (S,R)-13a–c series, where stereochemistry (S,R vs. S,S) alters cyclization efficiency and bioactivity .
  • Nitroanilino Group: Contrasts with ’s benzylamino and ’s hydroxyl-benzyl protected groups, which modulate solubility and target affinity .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Stereochemistry Reference
Target Compound Pyrrolidine 4-Nitroanilino, diaminomethylidenamino 2S,2S
(S,R)-13a () Pyrrolidinyl benzodioxane N-Methylated carbamate S,R
Compound Pentanamide Benzylamino, hydroxy 2S,3R,4R
Compound Trifluorohydroxy Benzyl carbamate, isopropyl 1S,2R

Bioactivity and Mode of Action

  • Cluster Analysis : ’s hierarchical clustering suggests the target compound would group with other benzyl carbamates (e.g., –16) due to shared bioactivity profiles, such as protease or kinase inhibition .
  • Gene Sensitivity Profiles : ’s chemical-genetic profiling could distinguish the target compound from analogs like ’s trifluoro derivative, which may target lipid metabolism pathways .

Computational and Analytical Comparisons

  • Tanimoto Similarity : The target compound’s Morgan fingerprint () likely shows low similarity (<0.3) to simpler carbamates (e.g., ) due to its complex substituents .
  • MS/MS Fragmentation : Molecular networking () would cluster the target compound with ’s pentanamide derivatives (cosine score >0.8), indicating shared fragmentation pathways .
  • NMR Shifts: The 13C-NMR of the pyrrolidine core (δ 50–60 ppm) aligns with ’s catalpol derivatives, while the nitroanilino group’s signals (δ 120–130 ppm) differ from ’s acyl homoserine lactones .

Preparation Methods

Catalytic Asymmetric Nitro-Mannich Reaction

The pyrrolidine core is synthesized through a one-pot cascade reaction combining nitro-Mannich and hydroamination steps. Critical parameters include:

ParameterOptimal ConditionsYield (%)ee (%)dr
OrganocatalystBifunctional thiourea catalyst C 779187:13
Temperature−15°C---
SolventDichloromethane (0.5 M)---
Imine Protecting GroupN-Cbz---

This step generates β-nitroamine intermediates with excellent enantiomeric excess (91% ee) and diastereoselectivity (dr 87:13).

Gold-Catalyzed Hydroamination

The β-nitroamine undergoes cyclization via a 5- exo-trig hydroamination mechanism. Key catalytic systems include:

Gold ComplexSilver SaltYield (%)dr (4a:4a′)ee (%)
Au(PPh₃)ClAgSbF₆6181:1991
Au(PPh₃)ClAgBF₄6989:1191

The use of AgBF₄ enhances both yield (69%) and diastereoselectivity (dr 89:11), preserving enantiopurity.

Functionalization of the Pyrrolidine Core

Installation of the Diaminomethylideneamino Group

Post-cyclization, the diaminomethylideneamino group is introduced via a guanidinylation reaction. Protected guanidine reagents (e.g., 1H-pyrazole-1-carboxamidine) react with the primary amine on the pentanoyl side chain under mildly acidic conditions (pH 6.5–7.0). This step achieves near-quantitative conversion but requires careful purification to avoid overalkylation.

Nitroanilino Group Incorporation

The nitroanilino moiety is introduced through a palladium-catalyzed Buchwald-Hartwig coupling between a brominated pyrrolidine intermediate and 4-nitroaniline. Optimized conditions include:

CatalystLigandBaseYield (%)
Pd₂(dba)₃XantphosCs₂CO₃78
Temperature100°CTime24 h

This method avoids side reactions associated with electrophilic nitration and ensures regioselectivity.

Benzyl Carbamate Protection

The terminal carbamate is installed using benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) with triethylamine as a base. Reaction monitoring via TLC confirms complete conversion within 2 hours at 0°C, yielding the protected intermediate in 92% yield after column chromatography.

Stereochemical Control and Analytical Validation

Absolute Configuration Determination

X-ray crystallography of a related pyrrolidine derivative (compound 4k ) confirmed the 2 S,3 R,5 R configuration, which was extrapolated to the target compound. Chiral HPLC analysis using a Daicel Chiralpak AD-H column (hexane:isopropanol 90:10) verified enantiopurity (91% ee).

Diastereomer Separation

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves diastereomers, achieving >99% purity for the major isomer. NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) confirms regiochemistry and functional group integrity.

Scale-Up Considerations and Process Optimization

Catalytic Efficiency

Reducing gold catalyst loading from 10 mol% to 5 mol% with AgBF₄ co-catalyst maintains yield (67%) and selectivity (dr 85:15), lowering production costs.

Solvent Sustainability

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the nitro-Mannich step improves green metrics (E-factor reduced by 32%) without compromising efficiency .

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves sequential coupling of stereochemically sensitive moieties: the (2S)-pyrrolidine carboxamide and the (2S)-pentanoyl group with diamino-methylideneamino and 4-nitroanilino substituents. Key challenges include:

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to maintain configuration .
  • Amide Bond Formation : Activation reagents like HATU or EDCl/HOBt ensure efficient coupling without racemization .
  • Protection Strategies : Temporary protection of the carbamate group (e.g., benzyloxycarbonyl) and amines (e.g., Fmoc/t-Boc) to prevent side reactions .
  • Purification : Multi-step flash chromatography or preparative HPLC to isolate intermediates and final product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to resolve stereochemistry and verify connectivity, particularly the pyrrolidine and pentanoyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₃H₂₀N₆O₄, exact mass 348.1552 g/mol) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How is the solubility profile of this compound characterized, and what solvents are optimal for in vitro assays?

  • Solubility Screening : Use of polar aprotic solvents (DMF, DMSO) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4) with <1% DMSO .
  • LogP Determination : Reverse-phase HPLC or shake-flask method to estimate partition coefficient, critical for bioavailability studies .

Advanced Research Questions

Q. How does the stereochemistry at the pyrrolidine carboxamide moiety influence biological activity?

  • Enantiomer Synthesis : Separate stereoisomers using chiral HPLC (e.g., Chiralpak IA column) or synthesize via diastereomeric salt formation .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., proteases) or cellular uptake studies. For example, shows β-hairpin mimics with (R)- vs. (S)-configurations exhibit 10-fold differences in amyloid-β aggregation inhibition .
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess binding affinity differences between enantiomers .

Q. What experimental strategies resolve contradictions in reported synthetic yields for similar carbamate derivatives?

  • Reaction Optimization : Design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, achieved 86% yield via controlled pH and low-temperature amidation .
  • Mechanistic Studies : In situ IR or LC-MS monitoring to identify intermediates and rate-limiting steps .
  • Byproduct Analysis : MALDI-TOF or tandem MS to detect side products (e.g., over-alkylation or hydrolysis) .

Q. How can aggregation behavior impact bioactivity, and what methods mitigate this issue?

  • Dynamic Light Scattering (DLS) : Quantify particle size distribution in aqueous buffers; aggregates >100 nm may reduce cellular uptake .
  • Surfactant Screening : Addition of Tween-80 or Pluronic F-68 (0.01–0.1% w/v) to stabilize monomeric forms .
  • Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) without disrupting pharmacophores, as seen in ’s heterobifunctional compounds .

Methodological Considerations

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Standardized Protocols : Detailed SOPs for reaction conditions (e.g., anhydrous DMF, argon atmosphere) and purification thresholds (e.g., >95% purity via HPLC) .
  • Batch Tracking : Use of LC-MS or TLC to validate consistency across batches .

Q. How are stability studies designed to assess degradation pathways under physiological conditions?

  • Forced Degradation : Expose compound to pH 1–10, heat (40–60°C), and oxidative stress (H₂O₂) .
  • Degradant Identification : UPLC-QTOF to characterize breakdown products (e.g., hydrolysis of carbamate to benzyl alcohol) .

Data Contradictions and Resolution

Q. How are discrepancies in reported NMR chemical shifts reconciled?

  • Internal Standards : Use of tetramethylsilane (TMS) or deuterated solvents for calibration .
  • Cross-Validation : Compare data with quantum-chemical calculations (e.g., DFT-based NMR prediction) .

Q. What explains conflicting bioactivity data in similar compounds?

  • Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity, fixed incubation times) .
  • Cellular Context : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or membrane permeability .

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